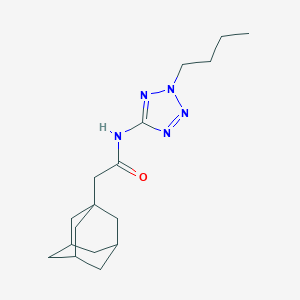![molecular formula C15H15N5O3S B249425 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. However, it is believed that this compound exerts its effects by interfering with various cellular processes. For example, in one study, it was found that this compound inhibited the activity of an enzyme called topoisomerase II, which is involved in DNA replication. This suggests that this compound may exert its anti-cancer effects by inhibiting DNA replication.
Biochemical and Physiological Effects:
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to exhibit various biochemical and physiological effects. In one study, it was found that this compound inhibited the activity of an enzyme called COX-2, which is involved in the production of pro-inflammatory cytokines. This suggests that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide in laboratory experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a useful compound for studying the mechanisms of cancer and inflammation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. This could involve studying its effects on different types of cancer cells and different inflammatory pathways.
Another future direction is to investigate its potential as an insecticide in agricultural settings. This could involve studying its effects on different types of insects and its potential as an environmentally friendly alternative to traditional insecticides.
Conclusion:
In conclusion, 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has potential applications in various fields. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves the reaction of 4-methoxybenzohydrazide with thiosemicarbazide in the presence of acetic acid to form 5-methyl-1,3,4-thiadiazol-2-amine. This is followed by the reaction of the resulting compound with 2-chloroacetyl chloride to form 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-chloroacetyl)-4-methoxybenzohydrazide. Finally, the reaction of this compound with sodium azide in the presence of triethylamine leads to the formation of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Applications De Recherche Scientifique
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, it was found that this compound inhibited the proliferation of cancer cells and induced apoptosis. In another study, it was found that this compound exhibited anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines.
In addition to its potential applications in medicine, this compound has also been studied for its potential use in the field of agriculture. In one study, it was found that this compound exhibited insecticidal activity against the cotton bollworm. This suggests that this compound could be used as a potential insecticide in agricultural settings.
Propriétés
Nom du produit |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
|---|---|
Formule moléculaire |
C15H15N5O3S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H15N5O3S/c1-9-18-19-15(24-9)16-12(21)7-8-13-17-14(20-23-13)10-3-5-11(22-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,19,21) |
Clé InChI |
OLVMIPVDCYBJCD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B249346.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B249347.png)
![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B249356.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)
![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)
